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Compound of Interest

Compound Name: CCT251236

An In-depth Technical Guide to the Discovery and Development of CCT251236

Executive Summary

CCT251236 is a potent, orally bioavailable chemical probe discovered through an unbiased
phenotypic screen for inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway.[1][2] While
initially identified for its ability to suppress the HSF1-mediated stress response, a key pathway
supporting malignancy, its mechanism of action was deconvoluted to the high-affinity binding to
the molecular target pirin.[1][3][4] CCT251236 demonstrated significant in vitro cellular activity
and in vivo efficacy in a human ovarian carcinoma xenograft model.[1] However, its
development as a clinical candidate was hampered by suboptimal pharmacokinetic properties,
including P-glycoprotein (P-gp) mediated efflux.[5] This led to a successful lead optimization
campaign, culminating in the development of the clinical candidate CCT361814 (NXP800),
which entered Phase 1 clinical trials in 2022.[5][6] This document provides a comprehensive
technical overview of the discovery, mechanism of action, and preclinical development of
CCT251236.

Discovery via Phenotypic Screening

The discovery of CCT251236 originated from a cell-based, high-throughput phenotypic screen
designed to identify inhibitors of HSF1-mediated transcription.[1] HSF1, a ligandless
transcription factor, is considered a challenging drug target for direct inhibition, making a
phenotypic approach more viable.[1][5] The screen utilized U20S human osteosarcoma cells
and quantified the inhibition of Heat Shock Protein 72 (HSP72) induction following treatment
with an HSP90 inhibitor, tanespimycin (17-AAG), which activates the HSF1 pathway.[1][7]
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From a kinase-focused library of ~35,000 compounds, the bisamide CCT245232 was identified
as a potent hit.[1] Subsequent optimization of this initial hit, focusing on improving
physicochemical properties while maintaining cellular activity, led to the identification of
CCT251236 (also referred to as bisamide 26 in the primary literature).[1]
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Caption: Discovery workflow for CCT251236.
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Mechanism of Action and Target Identification

Initial investigations revealed that the parent bisamide compound did not inhibit cyclin-
dependent kinases (CDKSs), suggesting a novel mechanism of action distinct from other known
HSF1 pathway inhibitors.[1] To identify the direct molecular target, a chemical proteomics
approach was employed. This strategy, combined with cell-based structure-activity relationship
(SAR) studies, successfully identified the nuclear protein pirin as a high-affinity molecular target
of CCT251236.[1][3] The interaction was subsequently validated and characterized using
Surface Plasmon Resonance (SPR) and X-ray crystallography.[1][4] CCT251236's inhibition of
the HSF1-mediated stress response is therefore indirect, occurring through its modulation of

pirin.
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Caption: Proposed mechanism of HSF1 pathway inhibition by CCT251236 via Pirin.

In Vitro Biological Activity

The biological activity of the initial hit (CCT245232) and the chemical probe (CCT251236) was
evaluated in various cell-based assays. The primary assay measured the inhibition of 17-AAG-

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b606551?utm_src=pdf-body-img
https://www.benchchem.com/product/b606551?utm_src=pdf-body
https://www.benchchem.com/product/b606551?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

induced HSP72 expression. Antiproliferative effects were assessed using a standard cell

viability assay.

Compound Cell Line Assay Parameter Value
CCT245232 U20s HSP72 ELISA ICso 2.8 nM[1][7]
u20s CellTiter Blue Glso 18 nM[1]

SK-OV-3 HSP72 ELISA ICso 68 nM[1][7]

SK-OV-3 CellTiter Blue Glso 8.4 nM[1][7]

CCT251236 SK-OV-3 HSP72 Induction  ICso 19 nM[8]
SK-OV-3 Cell Proliferation Free Glso 1.1 nM[8]

Table 1: Summary of in vitro activity for CCT245232 and CCT251236.

Pharmacokinetics

The pharmacokinetic (PK) profile of CCT251236 was evaluated in BALB/c mice following

intravenous (1V) and oral (PO) administration to assess its potential as an in vivo chemical

probe.[1][7] While the compound demonstrated good oral bioavailability, subsequent studies

identified it as a substrate for the P-glycoprotein (P-gp) efflux transporter, a liability for clinical

development.[1][5]

Parameter 5 mglkg IV 5 mglkg PO
Blood Clearance (mL/min/kg) 27

Volume of Distribution (L/kg) 11

Half-life (t%2) (h) 5.0 5.2

Crmax (NM) 180
AUCo-24 (h-nM) 3100 2000

Oral Bioavailability (F%) 63%
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Table 2: Mouse blood pharmacokinetic parameters for CCT251236. Data adapted from
Cheeseman et al., 2016.[1]

In Vivo Efficacy

The therapeutic potential of CCT251236 was evaluated in a human ovarian carcinoma
xenograft model using SK-OV-3 cells implanted in athymic mice.[1] The compound was
administered orally once daily.

Treatment Group Dose & Schedule Study Duration Result

Vehicle Control - 33 days

70% Tumor Growth

CCT251236 20 mg/kg, PO, QD 33 days o
Inhibition (TGI)[1][8]

64% reduction in
mean final tumor
weight (p=0.015)[1][8]

Table 3: In vivo efficacy of CCT251236 in the SK-OV-3 xenograft model.

Lead Optimization and Progression

Although CCT251236 was a potent and efficacious chemical probe, its high P-gp efflux
presented a challenge for clinical translation.[5] This initiated a medicinal chemistry campaign
focused on multiparameter optimization to improve the preclinical PK profile. A key strategy
involved mitigating P-gp efflux through halogen substitution on the central ring.[5][6] This effort
successfully led to the design and synthesis of CCT361814 (NXP800), a fluorobisamide with a
superior PK profile, which demonstrated tumor regression in xenograft models and progressed
into a Phase 1 clinical trial.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [discovery and development of CCT251236].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606551#discovery-and-development-of-cct251236]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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